molecular formula C15H19N5O4S B2737581 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097919-94-1

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2737581
CAS No.: 2097919-94-1
M. Wt: 365.41
InChI Key: FAEIQZDIIYFMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O4S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c21-14-16-7-9-18(14)15(22)17-8-10-19-12-3-1-2-4-13(12)20(11-5-6-11)25(19,23)24/h1-4,11H,5-10H2,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEIQZDIIYFMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a synthetic compound with a complex structure that suggests diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 336.42 g/mol. Its structure includes a benzothiadiazole moiety, which is known for its pharmacological significance.

Structural Features

FeatureDescription
Molecular FormulaC16H20N4O3SC_{16}H_{20}N_{4}O_{3}S
Molecular Weight336.42 g/mol
Key Functional GroupsBenzothiadiazole, Imidazolidine

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the benzothiadiazole moiety is particularly noteworthy as compounds containing this structure have been associated with anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that benzothiadiazole derivatives often exhibit significant anticancer properties. For example, compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate pathways involved in inflammatory responses. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation in several tested lines, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition reveal that this compound may effectively inhibit specific targets involved in metabolic pathways associated with cancer progression. Further research is needed to elucidate the exact mechanisms and identify potential off-target effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
3-(benzenesulfonyl)-N-[2-(3-cyclopropyl...Anticancer
N-[2-(3-cyclopropyl)...Anti-inflammatory
N-[2-(4-(propan-2-ylsulfanyl)...Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, and how are yields maximized?

  • Methodology :

  • Stepwise synthesis : Begin with cyclization of 3-cyclopropyl-1,3-benzothiadiazole-2,2-dioxide, followed by alkylation with ethylenediamine derivatives. Use acetonitrile or ethanol as solvents under reflux (80–100°C) .
  • Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates. Final purity ≥95% is critical for biological assays .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agents) and monitor reactions via TLC or HPLC to terminate at peak conversion .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; benzothiadiazole protons at δ 7.5–8.5 ppm) and ¹³C NMR for carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out byproducts (e.g., m/z ~450–470 range) .
  • IR spectroscopy : Detect key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹; S=O stretches at 1150–1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Screening protocols :

  • Enzyme inhibition : Test against serine/threonine kinases (e.g., PKC, MAPK) at 1–10 µM concentrations using fluorescence-based assays .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR strategies :

  • Substituent variation : Modify the cyclopropyl group (e.g., replace with fluorinated or bicyclic analogs) and the imidazolidine carboxamide (e.g., introduce methyl or phenyl substituents) .
  • Bioisosteric replacements : Swap benzothiadiazole with benzoxazole or benzimidazole to assess impact on target binding .
  • Activity cliffs : Use dose-response curves to identify critical substituents (e.g., cyclopropyl enhances metabolic stability but reduces solubility) .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • In silico methods :

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina with PDB: 3G0F) to prioritize kinase targets .
  • ADMET prediction : Calculate logP (2.5–3.5), aqueous solubility (<10 µg/mL), and CYP450 inhibition risks (e.g., CYP3A4) using QikProp or SwissADME .
  • MD simulations : Assess conformational stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can conflicting biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Troubleshooting steps :

  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., t₁/₂ < 30 min) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; >95% binding may limit bioavailability .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins, lipid nanoparticles) or prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.